molecular formula C5H11NO3 B12108507 5-Amino-2-hydroxypentanoic acid

5-Amino-2-hydroxypentanoic acid

Cat. No.: B12108507
M. Wt: 133.15 g/mol
InChI Key: IWBTVBUNSFJIIE-UHFFFAOYSA-N
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Description

    is an organic compound with the molecular formula

    5-Amino-2-hydroxypentanoic acid: C5H11NO3\text{C}_5\text{H}_{11}\text{NO}_3C5​H11​NO3​

    .
  • It contains an amino group (NH₂), a hydroxyl group (OH), and a pentanoic acid backbone.
  • The compound is also referred to as 2-amino-5-hydroxypentanoic acid .
  • Its systematic name is (2S)-2-amino-5-hydroxypentanoic acid .
  • It plays a role in various biological processes due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:
        Oxidizing agents like potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) or chromic acid (

        H2CrO4\text{H}_2\text{CrO}_4H2​CrO4​

        ). Reducing agents such as sodium borohydride (

        Reduction: NaBH4\text{NaBH}_4NaBH4​

        ) or catalytic hydrogenation.

        Substitution: Acidic or basic conditions, depending on the specific substitution reaction.

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    5-amino-2-hydroxypentanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IWBTVBUNSFJIIE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CC(C(=O)O)O)CN
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H11NO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    133.15 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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